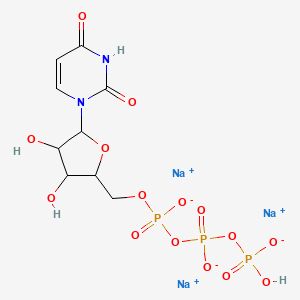
UTP, Trisodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-triphosphate trisodium salt is a pyrimidine nucleoside triphosphate. It is a key component in the synthesis of ribonucleic acid (RNA) and serves as an energy source in various metabolic reactions. This compound is also known for its role in activating membrane-bound P2Y2 receptors, which are involved in various physiological processes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Uridin-5'-triphosphat-Trinatriumsalz kann durch enzymatische oder chemische Methoden synthetisiert werden. Das enzymatische Verfahren beinhaltet die Verwendung von Uridinkinase, die Uridin zu Uridinmonophosphat phosphoryliert. Es folgen weitere Phosphorylierungsschritte, um Uridin-5'-triphosphat zu erzeugen. Die chemische Synthese beinhaltet die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid und Triethylamin unter wasserfreien Bedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Uridin-5'-triphosphat-Trinatriumsalz erfolgt typischerweise durch Fermentationsprozesse unter Verwendung von gentechnisch veränderten Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie Uridin überproduzieren, das dann extrahiert und gereinigt wird, um die gewünschte Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Uridin-5'-triphosphat-Trinatriumsalz durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Phosphorylierung: Es kann phosphoryliert werden, um höhere Nukleotide zu bilden.
Hydrolyse: Es kann zu Uridindiphosphat und anorganischem Phosphat hydrolysiert werden.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Phosphorylchlorid und Triethylamin unter wasserfreien Bedingungen.
Hydrolyse: Saure oder basische Bedingungen.
Substitution: Nukleophile wie Amine oder Thiole.
Hauptprodukte:
Phosphorylierung: Höhere Nukleotide.
Hydrolyse: Uridindiphosphat und anorganisches Phosphat.
Substitution: Verschiedene substituierte Uridinderivate.
Wissenschaftliche Forschungsanwendungen
Uridin-5'-triphosphat-Trinatriumsalz hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Substrat bei der Synthese von RNA verwendet.
Biologie: Wirkt als Signalmolekül in verschiedenen zellulären Prozessen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Mukoviszidose und anderen Krankheiten untersucht.
Industrie: Wird bei der Produktion von nukleotid-basierten Produkten verwendet.
5. Wirkmechanismus
Uridin-5'-triphosphat-Trinatriumsalz entfaltet seine Wirkungen durch die Aktivierung von P2Y2-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind. Nach der Aktivierung lösen diese Rezeptoren eine Kaskade intrazellulärer Signalwege aus, die zu verschiedenen physiologischen Reaktionen wie Vasodilatation, Ionentransport und Zellproliferation führen .
Ähnliche Verbindungen:
- Cytidin-5'-triphosphat-Trinatriumsalz
- Adenosin-5'-triphosphat-Dinatriumsalz
- Guanosin-5'-triphosphat-Natriumsalz
Vergleich: Uridin-5'-triphosphat-Trinatriumsalz ist einzigartig in seiner Fähigkeit, P2Y2-Rezeptoren spezifisch zu aktivieren, während andere Nukleosidtriphosphate möglicherweise verschiedene Rezeptoren aktivieren oder unterschiedliche Rollen im Zellstoffwechsel spielen. So ist beispielsweise Adenosin-5'-triphosphat in erster Linie an der Energieübertragung beteiligt, während Cytidin-5'-triphosphat für die Synthese von Phospholipiden unerlässlich ist .
Wirkmechanismus
Uridine 5’-triphosphate trisodium salt exerts its effects by activating P2Y2 receptors, which are G-protein-coupled receptors. Upon activation, these receptors trigger a cascade of intracellular signaling pathways, leading to various physiological responses such as vasodilation, ion transport, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Cytidine 5’-triphosphate trisodium salt
- Adenosine 5’-triphosphate disodium salt
- Guanosine 5’-triphosphate sodium salt
Comparison: Uridine 5’-triphosphate trisodium salt is unique in its ability to specifically activate P2Y2 receptors, whereas other nucleoside triphosphates may activate different receptors or have different roles in cellular metabolism. For example, adenosine 5’-triphosphate is primarily involved in energy transfer, while cytidine 5’-triphosphate is crucial for the synthesis of phospholipids .
Eigenschaften
Molekularformel |
C9H12N2Na3O15P3 |
|---|---|
Molekulargewicht |
550.09 g/mol |
IUPAC-Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI-Schlüssel |
MMJGIWFJVDOPJF-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















